molecular formula C17H30O4 B1365395 methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate

methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate

Cat. No.: B1365395
M. Wt: 298.4 g/mol
InChI Key: HOXCGKWFRCVENH-FOUREKQHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate is a complex organic compound with the molecular formula C17H30O4 This compound is characterized by its unique structure, which includes two hydroxyl groups and multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of Grignard reagents, aldol condensations, and selective oxidation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds in its structure allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular signaling pathways .

Properties

Molecular Formula

C17H30O4

Molecular Weight

298.4 g/mol

IUPAC Name

methyl (2E,6E,10S,11S)-10,11-dihydroxy-3,7,11-trimethyltrideca-2,6-dienoate

InChI

InChI=1S/C17H30O4/c1-6-17(4,20)15(18)11-10-13(2)8-7-9-14(3)12-16(19)21-5/h8,12,15,18,20H,6-7,9-11H2,1-5H3/b13-8+,14-12+/t15-,17-/m0/s1

InChI Key

HOXCGKWFRCVENH-FOUREKQHSA-N

Isomeric SMILES

CC[C@@](C)([C@H](CC/C(=C/CC/C(=C/C(=O)OC)/C)/C)O)O

Canonical SMILES

CCC(C)(C(CCC(=CCCC(=CC(=O)OC)C)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.